1-oxa-8-azaspiro[4.5]decan-7-one
Description
1-Oxa-8-azaspiro[4.5]decan-7-one is a bicyclic heterocyclic compound featuring a spiro junction at the 7-position, with an oxygen atom in the oxolane ring and a nitrogen atom in the azaspiro system. This scaffold has garnered significant attention in medicinal chemistry due to its conformational rigidity, which enhances receptor binding selectivity, and its versatility in accommodating diverse substituents for target-specific modifications . Key applications include its role as a muscarinic M1 agonist for Alzheimer’s disease therapy , a Mycobacterium tuberculosis inhibitor , and a fatty acid amide hydrolase (FAAH) inhibitor for pain management .
Properties
CAS No. |
2049583-97-1 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-oxa-8-azaspiro[4.5]decan-7-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of a suitable amine with a cyclic ketone in the presence of a catalyst to form the spiro compound.
Example Synthetic Route:
Starting Materials: An appropriate amine and a cyclic ketone.
Catalyst: A Lewis acid such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures (e.g., 80-120°C) to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-oxa-8-azaspiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the spiro structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Oxa-8-azaspiro[4.5]decan-7-one has garnered attention as a potential scaffold for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing inhibitors for various enzymes and receptors. Notably, preliminary studies suggest its role as a muscarinic receptor agonist , which may enhance cognitive functions relevant to treating neurological disorders like Alzheimer's disease.
Materials Science
The compound's unique spirocyclic structure allows for the development of new materials with enhanced stability and reactivity. Researchers are exploring its potential in creating advanced polymers and other materials that leverage its distinct chemical properties.
Biological Studies
This compound is utilized in biological studies to investigate interactions with various biomolecules. Its capacity to modulate enzyme activities positions it as a valuable tool in studying biochemical pathways and interactions within living organisms .
Biological Activities
Research has indicated several biological activities associated with this compound:
Neurological Effects
The compound shows promise as a muscarinic receptor agonist, potentially enhancing cognitive functions relevant to Alzheimer's treatment.
Anti-inflammatory Properties
Investigations into its anti-inflammatory effects suggest potential applications in treating conditions such as arthritis.
Analgesic Effects
Certain derivatives have demonstrated analgesic properties, indicating their utility in pain management strategies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Muscarinic Receptor Interaction
A study highlighted that certain derivatives effectively interact with muscarinic receptors, suggesting their potential role in modulating neurotransmitter activity in the brain.
Antibacterial Activity
Research has also focused on the antibacterial properties of this compound and its derivatives, revealing promising results that warrant further investigation.
Enzyme Inhibition
Studies have documented the compound's ability to inhibit specific enzymes involved in critical biochemical pathways, showcasing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-oxa-8-azaspiro[4.5]decan-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The spiro structure allows for a unique interaction with biological targets, potentially leading to high specificity and efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Spiro Compounds
Table 1: Structural and Pharmacological Comparisons
Key Insights :
- Ring Size and Rigidity: The 7-azaspiro[3.5]nonane core (e.g., FAAH inhibitor PF-04862853) exhibits smaller ring systems, altering conformational flexibility and binding kinetics compared to the larger this compound .
- Functional Groups : Carboxylic acid derivatives (e.g., 7-azaspiro[4.5]decane-1-carboxylic acid) introduce polarity, reducing blood-brain barrier penetration, whereas morpholine or urea substituents enhance target engagement (e.g., kinase or FAAH inhibition) .
Physicochemical and Pharmacokinetic Properties
- Log P : this compound derivatives exhibit moderate lipophilicity (e.g., log P = 3.8 for PF-04862853), balancing CNS penetration and solubility .
- Metabolic Stability : Thia- and silyl-protected analogs (e.g., 1-oxa-4-thia-2-azaspiro[4.5]decan-7-one) resist oxidative metabolism, enhancing half-life .
- Bioavailability : FAAH inhibitor 69 shows 53% bioavailability in rats, attributed to optimal log P and low clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
